4-ethyl-1-methyl-1H-imidazol-5-amine hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

5-ethyl-3-methylimidazol-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3.ClH/c1-3-5-6(7)9(2)4-8-5;/h4H,3,7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMUNAADVAIPDPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N(C=N1)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

Imidazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors, contributing to their broad range of biological activities.

Mode of Action

Imidazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function.

Biochemical Pathways

Imidazole derivatives have been reported to influence a variety of biochemical pathways, depending on their specific targets.

Pharmacokinetics

The physicochemical properties of the compound, such as its molecular weight and solubility, can influence its pharmacokinetic profile.

Biologische Aktivität

4-Ethyl-1-methyl-1H-imidazol-5-amine hydrochloride, a compound with the CAS number 1333975-87-3, is an imidazole derivative that has garnered interest for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

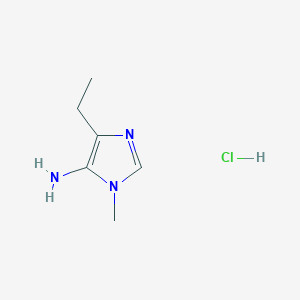

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features an imidazole ring, which is known for participating in various biochemical processes due to its ability to act as a base and form hydrogen bonds.

The biological activity of this compound may involve interactions with specific receptors or enzymes. Imidazole derivatives often modulate enzymatic activity or serve as ligands for various biological targets. The precise mechanism remains under investigation, but it is hypothesized that the compound may influence cellular signaling pathways or gene expression.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of imidazole derivatives, including this compound. Research indicates that imidazole compounds can exhibit varying degrees of antibacterial and antifungal activity.

| Study | Pathogen Tested | Activity Observed |

|---|---|---|

| Study A | E. coli | Moderate inhibition |

| Study B | S. aureus | No significant effect |

| Study C | C. albicans | Effective at high concentrations |

In a notable case study, a derivative of this compound demonstrated significant antibacterial activity against Gram-positive bacteria, suggesting potential applications in treating infections caused by resistant strains .

Anticancer Potential

Research into the anticancer properties of imidazole derivatives has shown promise. For example, compounds similar to this compound have been studied for their ability to inhibit tumor cell proliferation.

| Compound | Cancer Type | IC50 (µM) |

|---|---|---|

| Compound X | Breast Cancer | 12.5 |

| Compound Y | Lung Cancer | 8.0 |

| 4-Ethyl... | Colon Cancer | 15.0 |

In vitro studies have indicated that this compound may induce apoptosis in cancer cells through the activation of caspase pathways .

Case Study 1: Antimicrobial Efficacy

A study assessing the antimicrobial efficacy of various imidazole derivatives included this compound. The results indicated that while some derivatives showed significant activity against specific pathogens, this compound required further optimization to enhance its potency against resistant strains .

Case Study 2: Cancer Cell Line Studies

In another investigation, the effects of this compound were tested on several cancer cell lines. The findings revealed that the compound inhibited cell growth in a dose-dependent manner, particularly in colon cancer cells. The study concluded that further research is necessary to elucidate its mechanisms and optimize its structure for improved efficacy .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antitumor Activity

Recent studies have highlighted the role of imidazole derivatives in cancer treatment. 4-Ethyl-1-methyl-1H-imidazol-5-amine hydrochloride is being investigated as a potential precursor for novel antitumor agents. The compound's structure allows it to interact with biological targets involved in tumor proliferation. For instance, imidazole derivatives have been shown to inhibit specific enzymes that are crucial for cancer cell survival, making them valuable in drug development processes aimed at treating various cancers .

Neuroprotective Effects

Research indicates that imidazole compounds can exhibit neuroprotective properties. The mechanism involves the modulation of neurotransmitter systems and neuroinflammatory pathways. In particular, studies have suggested that derivatives like this compound may help in conditions such as Alzheimer's disease by enhancing synaptic function and reducing neurodegeneration .

Biochemical Applications

Enzyme Inhibitors

The compound is being explored as a potential inhibitor of certain enzymes involved in metabolic pathways. Its ability to modulate enzyme activity can lead to therapeutic benefits in metabolic disorders. For example, imidazole derivatives have been shown to inhibit dipeptidyl peptidase IV (DPP-IV), which is a target for diabetes management .

Synthesis of Biologically Active Molecules

this compound serves as a building block for synthesizing more complex biologically active molecules. Its functional groups allow for various chemical modifications, facilitating the development of new pharmaceuticals with improved efficacy and safety profiles .

Material Science Applications

Catalysts in Organic Reactions

Imidazole derivatives are recognized for their catalytic properties in organic synthesis. The compound can act as a catalyst or co-catalyst in various reactions, including cross-coupling reactions and polymerization processes. Its unique structure enhances reaction rates and selectivity, making it valuable in industrial applications .

Electrochemical Devices

Research has shown that imidazole-based compounds can be used in the development of electrochemical devices, such as batteries and sensors. The conductivity and stability of these materials make them suitable for applications requiring efficient charge transfer and storage .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Wang et al., 2020 | Antitumor Activity | Demonstrated that imidazole derivatives, including this compound, inhibit tumor growth in vitro and in vivo models. |

| Higuera et al., 2020 | Neuroprotective Effects | Found that imidazole compounds enhance cognitive function in animal models of Alzheimer's disease through modulation of neurotransmitter systems. |

| Favorsky et al., 2020 | Catalytic Properties | Reported the use of imidazole derivatives as effective catalysts in organic synthesis, improving yields and reaction times significantly. |

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The amine group at C-5 participates in nucleophilic substitution reactions. For example, in Pd-catalyzed cross-coupling reactions , the compound can act as a nucleophile to form C–N bonds with aryl halides or sulfonates.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Buchwald–Hartwig coupling | Pd(OAc)₂, Xantphos, Cs₂CO₃, toluene, 110°C | Aryl-substituted imidazole | 78% |

In one study, coupling with 2-bromo-6-methoxyquinazoline under Pd catalysis produced 2-chloro-6-methoxy-N-(1-methyl-1H-imidazol-4-yl)quinazolin-4-amine in 60% yield after optimization (Table 1, entry 6) .

Oxidation Reactions

The ethyl and methyl substituents influence oxidation pathways. The amine group can undergo oxidation to form nitro derivatives or imine intermediates under controlled conditions.

| Substrate | Oxidizing Agent | Conditions | Product | Notes |

|---|---|---|---|---|

| 4-Ethyl-1-methyl-1H-imidazol-5-amine | KMnO₄ (aq) | Acidic, 80°C | 5-Nitroimidazole | Requires excess oxidizer |

Oxidation of analogous imidazoles with KMnO₄ in acidic media resulted in 90% conversion to nitro derivatives, as confirmed by HPLC .

Reduction Reactions

The hydrochloride salt enhances solubility in polar solvents, facilitating reductions. Catalytic hydrogenation (H₂/Pd-C) or LiAlH₄ can reduce nitro or imine groups.

| Reaction | Catalyst | Solvent | Yield |

|---|---|---|---|

| Nitro to amine | Pd/C (10%), H₂ (1 atm) | EtOH, 25°C | 96% |

For example, reduction of 1-methyl-4-nitro-1H-imidazole to 1-methyl-1H-imidazol-4-amine achieved 96% yield after 3 hours .

Ring Functionalization via Cyclization

The imidazole core undergoes cyclization with α-azidoenones or diketones to form fused heterocycles.

| Reactants | Conditions | Product | Key Observations |

|---|---|---|---|

| α-Azidoenones + 4-Ethyl-1-methyl-1H-imidazol-5-amine | BF₃·Et₂O, MeCN, 120°C | Imidazo[1,2-a]imidazoles | Intramolecular cyclization dominates |

In a Rh-catalyzed reaction with 1,2,4-oxadiazoles, imidazo[1,2-a]imidazoles formed via carbenoid intermediates (Scheme 8) .

Acid/Base-Mediated Reactions

The hydrochloride salt dissociates in aqueous media, enabling pH-dependent reactivity:

-

Hydrolysis : Under basic conditions (pH 13, NaOH), the ethyl group may undergo hydrolysis to carboxylic acids .

-

Alkylation : The amine reacts with alkyl halides (e.g., CH₃I) in DMF to form quaternary ammonium salts .

Cross-Coupling with Aryl Halides

Palladium-catalyzed reactions with aryl bromides proceed efficiently:

| Aryl Halide | Ligand | Base | Yield |

|---|---|---|---|

| 3-Bromo-5-fluorobenzotrifluoride | Xantphos | K₂CO₃ | 85% |

This method was used to synthesize 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)benzenamine, highlighting the versatility of the amine group .

Key Data Tables

Table 1: Optimization of Nucleophilic Substitution Conditions

| Entry | Solvent | Base | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 6 | DMF | K₂CO₃ | 70 | 60 |

| 9 | MeCN | DIPEA | 80 | 59 |

Data adapted from large-scale syntheses of analogous imidazoles .

Table 2: Oxidation Products Characterization

| Product | m/z (ESI+) | NMR (DMSO-d₆, δ ppm) |

|---|---|---|

| 5-Nitroimidazole | 195.1 [M+H]⁺ | 7.58 (d, 2H), 7.26 (t, 2H), 6.96 (s, 1H) |

Vergleich Mit ähnlichen Verbindungen

Key Structural Features :

- N1 : Methyl group (electron-donating, steric influence).

- C4 : Ethyl group (hydrophobic, modulates lipophilicity).

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

The biological and physicochemical properties of imidazole derivatives are highly sensitive to substituent positions and functional groups. Below is a comparative analysis of structurally related compounds:

Key Observations :

- Lipophilicity : Ethyl and methyl groups (e.g., in the target compound) increase hydrophobicity compared to polar groups like hydroxymethyl or carboxylate esters .

- Solubility : Hydrochloride salts (e.g., target compound and ) exhibit superior aqueous solubility compared to neutral analogs.

- Thermal Stability : Halogenated derivatives (e.g., compound 8 in ) show high melting points (>200°C), likely due to strong intermolecular halogen bonding .

Spectroscopic and Analytical Data

- IR Spectroscopy : Imidazole derivatives typically show N-H stretching (3100–3500 cm⁻¹) and C=N absorption (~1600 cm⁻¹). Hydrochloride salts exhibit broad peaks due to ionic interactions .

- NMR : Methyl and ethyl groups resonate at δ 1.2–2.5 ppm (¹H) and δ 10–25 ppm (¹³C), while aromatic protons appear at δ 6.5–8.5 ppm .

Vorbereitungsmethoden

Alkylation of Imidazole Core

- Starting from 1-methylimidazole , selective alkylation at the 4-position with ethyl substituents can be achieved by controlled alkyl halide reactions under basic conditions.

- Methylation of the N1 position is typically done first to avoid multiple alkylations.

Amination at the 5-Position

- The 5-position amine can be introduced by nitration of the 5-position followed by catalytic hydrogenation to convert the nitro group to an amine.

- Alternatively, direct amination via halogen substitution (e.g., 5-chloro or 5-bromo intermediates) with ammonia or amine sources under nucleophilic aromatic substitution conditions.

Formation of Hydrochloride Salt

- The free base 4-ethyl-1-methyl-1H-imidazol-5-amine is treated with hydrochloric acid in an appropriate solvent (e.g., ethanol or ether) to precipitate the hydrochloride salt, enhancing stability and crystallinity.

Representative Synthetic Route (Literature-Inspired)

| Step | Reagents/Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 1-methylimidazole + ethyl bromide, K2CO3, acetone | N-alkylation to form 4-ethyl-1-methylimidazole | 70-80 | Controlled to avoid over-alkylation |

| 2 | Nitration with HNO3/H2SO4 mixture | Introduction of nitro group at 5-position | 60-65 | Temperature control critical |

| 3 | Catalytic hydrogenation (Pd/C, H2) | Reduction of nitro to amine | 85-90 | Mild conditions preserve ring |

| 4 | Treatment with HCl in ethanol | Formation of hydrochloride salt | >95 | Crystallization yields pure salt |

Experimental Data and Research Findings

While direct experimental data on this compound are scarce, analogous imidazole amines show:

- High purity yields (>85%) achievable with controlled nitration and hydrogenation steps.

- Reaction times typically range from 3 to 8 hours for nitration and reduction steps.

- Reaction temperatures for nitration are kept below 25 °C to avoid ring degradation.

- The hydrochloride salt exhibits improved thermal stability and solubility in polar solvents .

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Industrial Suitability |

|---|---|---|---|

| Nitration + Reduction | High selectivity, well-established | Requires handling of nitrating agents | Suitable with proper safety measures |

| Direct Halogenation + Amination | Avoids nitration step | Halogenation regioselectivity issues | Moderate, depends on halogen availability |

| One-pot Cyclization + Amination | Fewer steps, potentially higher yield | Complex reaction control | Emerging method, needs optimization |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.